
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by physicochemical properties and spectroanalytical data . Another study reported the synthesis of 9,10-diboraanthracenes starting from 2-bromophenyl boronate esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-Bromophenylacetic acid, a related compound, has been reported to undergo various reactions, including Fischer esterification and reaction with sodium tetraphenylborate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Bromophenylacetic acid is a white solid with a honey-like odor and a melting point of 118 °C .Applications De Recherche Scientifique
Synthesis and Biological Activity
4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, including 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one, have been synthesized and evaluated for biological efficacy. The structural confirmation of these compounds was achieved through IR and NMR spectroscopy (Rodrigues & Bhalekar, 2015).
Angiotensin II Receptor Antagonists
Research aimed at finding potential antihypertensive and cardiotropic drugs led to the synthesis of new 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, including variants of this compound. These compounds showed high affinity in docking studies for the angiotensin II receptor, indicating their potential as inhibitors. Pharmacological studies confirmed the presence of an antihypertensive effect in these compounds (Drapak et al., 2019).
Crystal Structure Analysis
The compound 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, related to this compound, was synthesized and its crystal structure was analyzed. It crystallizes in the orthorhombic system and exhibits an intermolecular hydrogen bond of type C-H…Br, providing insights into the structural characteristics of similar compounds (Iyengar et al., 2005).
Mécanisme D'action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities . The bromophenyl group might also contribute to the biological activity of the compound.
Biochemical Pathways
Thiazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which could result in various molecular and cellular effects .
Safety and Hazards
Orientations Futures
Future research could focus on the synthesis, characterization, and biological evaluation of “4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one” and its derivatives. The potential applications of these compounds in medicinal chemistry, polymer science, and optoelectronic materials could also be explored .
Analyse Biochimique
Biochemical Properties
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in oxidative stress response and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, leading to enzyme inhibition . This interaction involves the formation of a stable complex between the compound and the enzyme’s active site, preventing the breakdown of acetylcholine. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in gene transcription and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits moderate stability under standard laboratory conditions, with a gradual degradation over time . Long-term exposure to this compound has been associated with sustained oxidative stress and cellular damage, highlighting the importance of monitoring its effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, this compound can induce toxicity, leading to adverse effects such as neurotoxicity, oxidative stress, and organ damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound can further interact with cellular components, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . The distribution of this compound is influenced by its lipophilicity, which facilitates its passage through lipid bilayers and interaction with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments influences its biochemical activity and therapeutic potential.
Propriétés
IUPAC Name |
4-(2-bromophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQWFFQPHDOTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


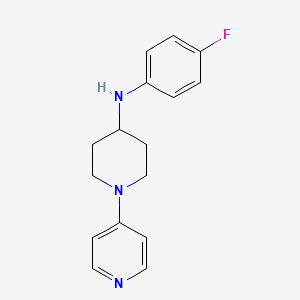
![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
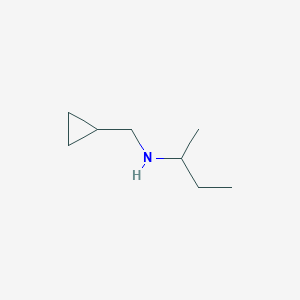
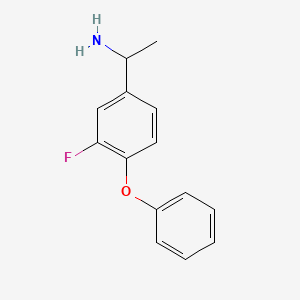
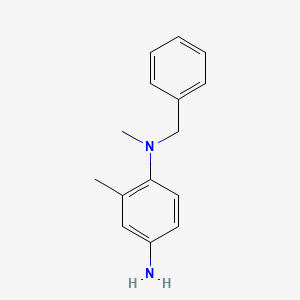
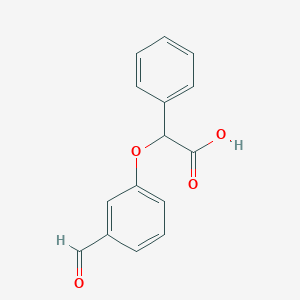
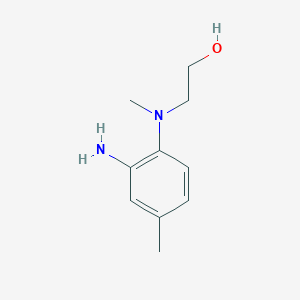
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
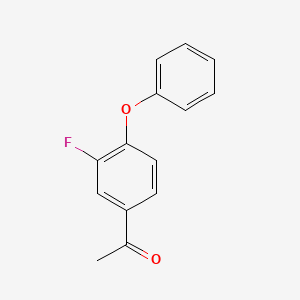
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
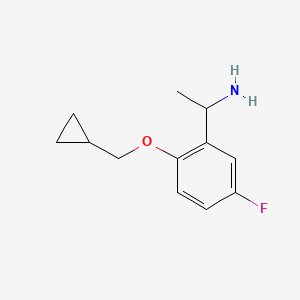
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)

